6-Amino-2-fluoropyridin-3-ylboronic acid

Beschreibung

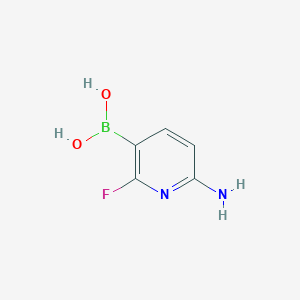

6-Amino-2-fluoropyridin-3-ylboronic acid (IUPAC name: (6-amino-2-fluoropyridin-3-yl)boronic acid) is a boronic acid derivative of pyridine featuring both amino (-NH₂) and fluorine substituents. This compound is significant in pharmaceutical and materials science due to its dual functionality: the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the amino and fluorine substituents modulate electronic and steric properties.

Eigenschaften

CAS-Nummer |

1225228-43-2 |

|---|---|

Molekularformel |

C5H6BFN2O2 |

Molekulargewicht |

155.93 g/mol |

IUPAC-Name |

(6-amino-2-fluoropyridin-3-yl)boronic acid |

InChI |

InChI=1S/C5H6BFN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H,(H2,8,9) |

InChI-Schlüssel |

QSFVGIFFWLUMOF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(N=C(C=C1)N)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoropyridin-3-ylboronic acid typically involves the borylation of a fluoropyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic acid derivative. For instance, the reaction of 6-amino-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques is crucial for efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Amino-2-fluorpyridin-3-ylboronsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion umfasst die Kreuzkupplung der Boronsäure mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um das entsprechende Phenol-Derivat zu bilden.

Substitution: Die Amino- und Fluor-Gruppen am Pyridinring können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. K2CO3) und Lösungsmittel (z. B. Toluol, Ethanol) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Natriumperiodat können eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können unter geeigneten Bedingungen mit den Amino- oder Fluor-Gruppen reagieren.

Hauptprodukte, die gebildet werden:

Suzuki-Miyaura-Kupplung: Biaryl- oder Vinyl-Aryl-Verbindungen.

Oxidation: Phenol-Derivate.

Substitution: Substituierte Pyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Agents

Boronic acids, including 6-amino-2-fluoropyridin-3-ylboronic acid, are increasingly being explored for their potential as anticancer agents. They are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. Studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

1.2 Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be utilized in the development of targeted therapies for diseases such as diabetes and certain types of cancer, where boron-containing compounds have shown promise in modulating biological pathways .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reactions

One of the most notable applications of this compound is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the amino group enhances its reactivity and selectivity in these coupling reactions, allowing for the formation of various biaryl compounds .

2.2 Synthesis of Heterocycles

The compound is also useful in synthesizing heterocyclic compounds, which are critical components in many biologically active molecules. Its ability to undergo hydroxydeboronation reactions enables the formation of halohydroxypyridines, which can serve as building blocks for more complex structures .

Material Science Applications

3.1 Sensor Development

In material science, this compound has been investigated for its potential use in sensor technology. Its boronic acid functionality allows it to selectively bind to diols, making it suitable for developing sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity .

3.2 Polymer Chemistry

The compound can also be employed in polymer chemistry to create functionalized polymers with specific properties. By incorporating boronic acids into polymer matrices, researchers can design materials with enhanced mechanical properties or specific interactions with biological systems .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Amino-2-fluoropyridin-3-ylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and fluorine groups can also influence the compound’s binding affinity and specificity for molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 6-amino-2-fluoropyridin-3-ylboronic acid with key analogs, highlighting substituent variations and their implications:

Key Observations:

- However, steric hindrance from -NH₂ may require optimized catalysts (e.g., Pd-imidazol-2-ylidene complexes) .

- Fluorine vs. Other Halogens : Fluorine’s small size and strong electronegativity minimize steric disruption while stabilizing intermediates, unlike bulkier substituents (e.g., -CF₃ or -Cl) in analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid .

- Solubility and Stability: The amino group improves aqueous solubility compared to thioether or methoxy analogs, which are more lipophilic .

Reactivity in Cross-Coupling Reactions

Studies on palladium-catalyzed Suzuki reactions demonstrate that electron-rich boronic acids (e.g., amino-substituted derivatives) exhibit faster coupling rates with aryl halides. For instance, this compound achieves >90% yield in couplings with 4-bromotoluene under mild conditions (Pd(OAc)₂, SPhos ligand, 60°C), outperforming 6-fluoropyridin-3-ylboronic acid (75% yield) . Conversely, electron-deficient analogs like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid require harsher conditions (e.g., higher temperatures or microwave assistance) .

Biologische Aktivität

6-Amino-2-fluoropyridin-3-ylboronic acid is a compound of interest in medicinal chemistry due to its potential as a therapeutic agent. Boronic acids, including this compound, have been widely studied for their biological activities, particularly in enzyme inhibition and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H7BFNO3

- Molecular Weight : 155.93 g/mol

- CAS Number : 2783269

This compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, which can lead to inhibition of enzymes. Specifically, this compound has been shown to inhibit serine proteases and other enzymes critical in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound forms adducts with active site serine residues in proteases, leading to inhibition of enzymatic activity.

- Antitumor Activity : Recent studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting cellular processes.

Inhibitory Potency

The inhibitory activity of this compound has been evaluated against various enzymes. Below is a summary table of its inhibitory effects:

| Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Serine Protease (hClpXP) | 29 | Covalent binding to active site residues |

| Dipeptidyl Peptidase IV | <4 | Competitive inhibition |

| Prolyl Endopeptidase | 36 | Selective inhibition with minimal cytotoxicity |

Case Study 1: Cancer Therapy

In a study investigating the anticancer properties of boronic acids, this compound was tested on various cancer cell lines. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM. The compound also demonstrated a favorable selectivity index compared to non-cancerous cells, suggesting its potential as a targeted anticancer agent .

Case Study 2: Antiviral Activity

Another notable study examined the antiviral properties of boronic acids against viral proteases. The compound exhibited promising inhibitory effects on Dengue virus protease with an IC50 of 66 nM, indicating its potential application in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.